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molecular formula C12H19N3 B8290188 3-(3,5-Dimethyl-piperazin-1-yl)-phenylamine

3-(3,5-Dimethyl-piperazin-1-yl)-phenylamine

Cat. No. B8290188
M. Wt: 205.30 g/mol
InChI Key: RJKFRTYBLBYVAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07642270B2

Procedure details

Using the procedure outlined in Example 37 (A), the title compound was prepared from 1-fluoro-3-nitrobenzene (1 g, 7 mmol) and 3,5-dimethyl-piperazine (1.14 g, 10 mmol). 1H NMR (400 MHz, CDCl3) δ (ppm): 7.00 (t, J=8.0 Hz, 1H), 6.33 (d, J=8.2 Hz, 1H), 6.21 (m, 1H), 6.15 (d, J=8.2 Hz, 1H), 3.60 (br, 2H), 3.45 (d, J=9.8 Hz, 2H), 2.98 (m, 1H), 2.22 (t, J=11.3 Hz, 2H), 1.10 (s, 3H), 1.08 (s, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
[Compound]
Name
Example 37 ( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-])=O)[CH:3]=1.[CH3:11][CH:12]1[NH:17][CH:16]([CH3:18])[CH2:15][NH:14][CH2:13]1>>[CH3:18][CH:16]1[NH:17][CH:12]([CH3:11])[CH2:13][N:14]([C:2]2[CH:3]=[C:4]([NH2:8])[CH:5]=[CH:6][CH:7]=2)[CH2:15]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC1=CC(=CC=C1)[N+](=O)[O-]
Name
Quantity
1.14 g
Type
reactant
Smiles
CC1CNCC(N1)C
Step Two
Name
Example 37 ( A )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1CN(CC(N1)C)C=1C=C(C=CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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